molecular formula C10H10ClFN4O3 B234548 6-Chloro-9-(2-deoxy-2-fluororibofuranosyl)purine CAS No. 150863-84-6

6-Chloro-9-(2-deoxy-2-fluororibofuranosyl)purine

Cat. No. B234548
CAS RN: 150863-84-6
M. Wt: 288.66 g/mol
InChI Key: HLXISARTQIJHHE-QYYRPYCUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-9-(2-deoxy-2-fluororibofuranosyl)purine is a derivative of purine nucleoside. It is composed of a 6-chloropurine base and a 2-deoxy-2-fluororibofuranosyl ribose sugar . It has been studied for cancer treatment, with potential use in leukemia and lymphoma treatment due to its inhibitory effects on DNA and RNA synthesis .


Molecular Structure Analysis

The molecular formula of 6-Chloro-9-(2-deoxy-2-fluororibofuranosyl)purine is C10H10ClFN4O3 . The average mass is 288.663 Da and the monoisotopic mass is 288.042542 Da .


Physical And Chemical Properties Analysis

The density of 6-Chloro-9-(2-deoxy-2-fluororibofuranosyl)purine is predicted to be 1.97±0.1 g/cm3 . The boiling point is predicted to be 570.0±60.0 °C . The molecular weight is 288.66 g/mol.

Scientific Research Applications

  • Improved synthesis techniques for fluorinated nucleosides, including those derived from 6-Chloro-9-(2-deoxy-2-fluororibofuranosyl)purine, which are significant in the development of antiviral and anticancer agents (Takamatsu et al., 2001).

  • The synthesis of various purine nucleosides, including modifications of 6-Chloro-9-(2-deoxy-2-fluororibofuranosyl)purine, demonstrating their potential as enzyme inhibitors and their importance in medical research (Shah et al., 1965).

  • The development of antiviral compounds from 6-Chloro-9-(2-deoxy-2-fluororibofuranosyl)purine derivatives, showcasing their efficacy in treating infections like hepatitis B (Torii et al., 2006).

  • Research into the synthesis of purine 2'-deoxy-2'-fluororibosides and their application as anti-influenza agents, highlighting the role of such compounds in antiviral therapy (Tuttle et al., 1993).

  • Studies on the synthesis of 2',3'-dideoxy-3'-fluoroguanosine derivatives from 6-Chloro-9-(2-deoxy-2-fluororibofuranosyl)purine, which are effective against hepatitis B virus replication (Torii et al., 2006).

  • Development of 6-Arylpurine Nucleosides, including sugar-modified derivatives of 6-Chloro-9-(2-deoxy-2-fluororibofuranosyl)purine, and their evaluation in the context of cytostatic activities (Hocek et al., 2000).

properties

IUPAC Name

(2R,3R,4R,5R)-5-(6-chloropurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFN4O3/c11-8-6-9(14-2-13-8)16(3-15-6)10-5(12)7(18)4(1-17)19-10/h2-5,7,10,17-18H,1H2/t4-,5-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLXISARTQIJHHE-QYYRPYCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=N1)Cl)N=CN2C3C(C(C(O3)CO)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(C(=N1)Cl)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50934109
Record name 6-Chloro-9-(2-deoxy-2-fluoropentofuranosyl)-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50934109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-9-(2-deoxy-2-fluororibofuranosyl)purine

CAS RN

150863-84-6
Record name 6-Chloro-9-(2-deoxy-2-fluoro-β-D-ribofuranosyl)-9H-purine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150863-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-9-(2-deoxy-2-fluororibofuranosyl)purine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150863846
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Chloro-9-(2-deoxy-2-fluoropentofuranosyl)-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50934109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-9-(2-deoxy-2-fluororibofuranosyl)purine
Reactant of Route 2
6-Chloro-9-(2-deoxy-2-fluororibofuranosyl)purine
Reactant of Route 3
6-Chloro-9-(2-deoxy-2-fluororibofuranosyl)purine
Reactant of Route 4
6-Chloro-9-(2-deoxy-2-fluororibofuranosyl)purine
Reactant of Route 5
6-Chloro-9-(2-deoxy-2-fluororibofuranosyl)purine
Reactant of Route 6
6-Chloro-9-(2-deoxy-2-fluororibofuranosyl)purine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.